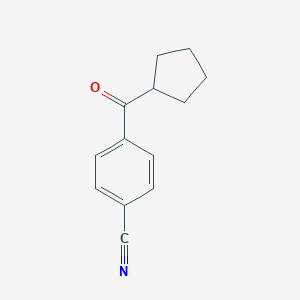

4-Cyanophenyl cyclopentyl ketone

Descripción general

Descripción

4-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO. It is also known by its IUPAC name, 4-(cyclopentylcarbonyl)benzonitrile. This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a cyano group. It is a yellow solid at room temperature and is primarily used in research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyanophenyl cyclopentyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzonitrile with cyclopentanecarboxamide, N-methoxy-N-methyl- (9CI). This reaction typically requires a palladium catalyst and proceeds via a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance. The use of organoboron reagents in these reactions ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: 4-Cyanobenzoic acid

Reduction: 4-Cyanophenyl cyclopentyl alcohol

Substitution: Various substituted benzonitriles depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

CPCPK is utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in nucleophilic addition reactions. Its unique structure allows it to serve as a building block for developing new drugs targeting specific biological pathways.

Case Study : In research focused on enzyme inhibition, CPCPK derivatives demonstrated selective inhibition of specific enzymes involved in metabolic pathways, presenting potential therapeutic applications in treating metabolic disorders .

Material Science

The compound plays a role in the development of advanced materials. For instance, it is used in synthesizing methacrylic monomers like 4-cyanophenyl methacrylate (CPM), which are essential for producing polymers with tailored properties.

| Application Field | Compound | Methodology | Outcomes |

|---|---|---|---|

| Material Science | CPM | Reacting 4-cyanophenol with methacryloyl chloride | Successful synthesis of novel methacrylic monomer |

Chemical Communications

CPCPK is involved in synthesizing tetra[4-(4-cyanophenyl)phenyl]ethene (TCPPE), which exhibits remarkable mechano-enhanced electrogenerated chemiluminescence (ECL). This property has implications in sensor technology and optoelectronic devices.

| Property | Value |

|---|---|

| ΦECL (crystal) | 12.1% |

| ΦECL (ground) | 75.5% |

| λECL (crystal) | 478 nm |

| λECL (ground) | 528 nm |

Biological Studies

Research indicates that compounds containing cyano groups can exhibit various biological activities. CPCPK has been studied for its potential effects on cancer cell lines, where it showed promise as an inhibitor of tumor growth when used in combination with other therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-Cyanophenyl cyclopentyl ketone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyano group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Cyanophenyl methyl ketone

- 4-Cyanophenyl ethyl ketone

- 4-Cyanophenyl propyl ketone

Uniqueness

4-Cyanophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Cyanophenyl cyclopentyl ketone (CPCPK) is an organic compound notable for its unique structural features, which include a cyclopentyl group and a cyano-substituted phenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of CPCPK, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the cyano group enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.

CPCPK's biological activity is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. The ketone group can participate in nucleophilic addition reactions, while the cyano group may enhance binding affinity to biological targets. These interactions can modulate the activity of enzymes and influence cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that CPCPK has potential antimicrobial properties. The presence of the cyano group may contribute to its ability to disrupt microbial membranes, similar to other compounds with similar functional groups .

- Cytotoxic Effects : Studies have shown that CPCPK can induce cytotoxicity in various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further investigation as an anticancer agent .

- Enzyme Inhibition : CPCPK has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is significant for developing therapeutic agents targeting metabolic disorders .

Case Studies

- Antimicrobial Evaluation :

- Cytotoxicity Assays :

- Mechanistic Insights :

Comparative Analysis

To better understand the uniqueness of CPCPK, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Cyanophenyl methyl ketone | Contains a methyl group instead of cyclopentyl | Simpler structure; less steric hindrance |

| 4-Cyanophenyl ethyl ketone | Contains an ethyl group | Intermediate reactivity compared to CPCPK |

| 4-Cyanophenyl cyclobutyl ketone | Contains a cyclobutyl group | Different steric properties affecting enzyme binding |

The structural differences among these compounds influence their reactivity and biological activity, making CPCPK particularly interesting for further research.

Propiedades

IUPAC Name |

4-(cyclopentanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPMDRGBVWYPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567368 | |

| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144979-13-5 | |

| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.